6-[1-(2-chlorobenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile
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Overview
Description
6-[1-(2-chlorobenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile is a chemical compound notable for its unique structure and potential applications in various scientific fields. With a distinct octahydropyrrolopyrrole core, this compound showcases interesting properties that make it a subject of significant research interest.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(2-chlorobenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile typically involves multiple steps, beginning with the preparation of the core octahydropyrrolopyrrole ring This step is often followed by sulfonylation using 2-chlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, under controlled temperature conditions
Industrial Production Methods
Industrial production of this compound can be scaled up using flow chemistry techniques, which allow for the continuous synthesis of the product, enhancing efficiency and yield. Process optimization involves controlling reaction parameters such as temperature, pressure, and reagent concentration to achieve the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically mediated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophilic and electrophilic substitution reactions are feasible, often using reagents like halides or alkylating agents.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), Potassium permanganate (KMnO₄)
Reduction: : Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: : Alkyl halides, Acyl chlorides, Aryl halides
Major Products Formed
Oxidation typically introduces oxygen-containing functional groups, while reduction reactions can produce alcohols or amines. Substitution reactions often result in the formation of various substituted derivatives, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 6-[1-(2-chlorobenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction pathways and the creation of diverse chemical libraries for drug discovery.
Biology
Biologically, this compound has potential applications as a probe for studying enzyme-substrate interactions. Its sulfonyl group can interact with specific active sites, providing insights into enzyme mechanisms.
Medicine
In medicine, the compound is being investigated for its potential as a therapeutic agent. Preliminary studies suggest that it may possess anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry
Industrial applications include its use as an intermediate in the synthesis of dyes, agrochemicals, and advanced materials. Its stability and reactivity profile make it suitable for various manufacturing processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The octahydropyrrolopyrrole core plays a crucial role in binding to these targets, while the sulfonyl and pyridine-3-carbonitrile groups enhance specificity and potency. The exact pathways involved in its mechanism of action are still under investigation, but preliminary data suggest involvement in key signaling cascades.
Comparison with Similar Compounds
Similar Compounds
5-(2-chlorobenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-3-carbonitrile
6-(2-chlorophenyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl-pyridine-2-carbonitrile
Uniqueness
The primary uniqueness of 6-[1-(2-chlorobenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile lies in its combination of the octahydropyrrolopyrrole core with a sulfonyl group and a pyridine-3-carbonitrile moiety. This configuration imparts specific chemical and biological properties that are not present in other similar compounds, thus broadening its range of applications.
Properties
IUPAC Name |
6-[1-(2-chlorophenyl)sulfonyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S/c19-15-3-1-2-4-17(15)26(24,25)23-8-7-14-11-22(12-16(14)23)18-6-5-13(9-20)10-21-18/h1-6,10,14,16H,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMJBMGRYGZECP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)S(=O)(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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